(5alpha)-3-Oxoestran-17-yl decanoate

Description

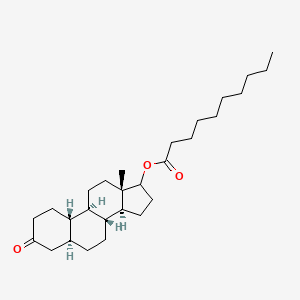

(5α)-3-Oxoestran-17-yl decanoate is a synthetic steroid derivative characterized by a 5α-estrane backbone (a tetracyclic structure with a 5α-hydrogen configuration), a 3-ketone group, and a decanoate ester (10-carbon chain) at the 17-position.

Properties

CAS No. |

1037511-17-3 |

|---|---|

Molecular Formula |

C28H46O3 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[(5S,8R,9R,10S,13S,14S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |

InChI |

InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20-,22-,23+,24+,25-,26?,28-/m0/s1 |

InChI Key |

DCESQVOXBITSNE-CUVYADLESA-N |

SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Isomeric SMILES |

CCCCCCCCCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (5α)-3-Oxoestran-17-yl decanoate and its analogs:

Key Insights from Structural Comparisons :

Ester Chain Length and Lipophilicity: The decanoate (C10) and tridecanoate (C13) esters at the 17-position increase lipophilicity compared to non-esterified steroids. Longer chains (e.g., tridecanoate) further prolong systemic retention, as seen in depot formulations .

Functional Group Modifications: The 3-ketone group in (5α)-3-Oxoestran-17-yl decanoate contrasts with the 3α-hydroxyl group in (5α)-Androstan-3α-ol-17-one. This difference likely alters receptor binding affinity, as hydroxyl groups are critical for interactions with steroid receptors like the androgen receptor .

Bioactivity Correlations :

- Evidence from hierarchical clustering studies () suggests that structurally similar compounds (e.g., shared ester groups or core rings) cluster into groups with comparable bioactivity profiles. For example, 17-esterified steroids may share depot-release mechanisms despite differences in core structures .

Research Findings and Data Gaps

This aligns with trends observed in tridecanoate analogs .

Bioactivity Predictions: The KLSD database () highlights the utility of SMILES-based structural comparisons for predicting bioactivity. Using this approach, (5α)-3-Oxoestran-17-yl decanoate may share targets with other 17-esterified steroids, such as sex hormone-binding globulin (SHBG) or hepatic metabolizing enzymes .

Safety and Regulatory Status: No toxicity data specific to this compound are provided. However, ethyl 5-oxodecanoate (), a structurally simpler ester, is regulated as a food additive, suggesting that esterified compounds often undergo rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.